molecular formula C19H20F2N2O B1325622 3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898763-39-8

3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1325622
CAS No.: 898763-39-8
M. Wt: 330.4 g/mol
InChI Key: MJOSGHYFBCJNNT-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898763-39-8 . Its IUPAC name is (3,5-difluorophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone . The molecular weight of this compound is 330.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular formula of C19H20F2N2O . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Metabolism and Environmental Impact

Benzophenone compounds, including variations like 3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, are primarily known for their use in sunscreen and other cosmetic products. A study focusing on the metabolism of Benzophenone-3 (BP-3) by rat and human liver microsomes highlighted the estrogenic and anti-androgenic activities of its metabolites. It also emphasized the need to understand the environmental impact of such compounds, as they are found in aquatic environments and can affect water quality and human health (Watanabe et al., 2015).

Photocatalytic Degradation

Research into photocatalytic degradation of Benzophenone-3 (BP-3), which shares a structural similarity with this compound, has been conducted to address its presence in the environment. Studies using PbO/TiO2 and Sb2O3/TiO2 photocatalysts have demonstrated effective degradation mechanisms for BP-3, which could be applicable to similar benzophenone derivatives (Wang et al., 2019).

Water Treatment Processes

The potential impact of benzophenone derivatives, including this compound, on water treatment processes has been explored. A study on the oxidation of BP-3 during water treatment with ferrate(VI) provided insights into effective removal strategies. This research is crucial in understanding how benzophenone derivatives react during water treatment and the formation of by-products (Yang & Ying, 2013).

Biological and Health Effects

The presence of benzophenone derivatives in human plasma and urine has raised concerns about their biological and health effects. Studies have documented the percutaneous absorption and excretion of benzophenone compounds, such as BP-3, after topical application, which could provide insights into the effects of similar compounds like this compound (Janjua et al., 2008).

Chemical Stability and Reactivity

The chemical stability and reactivity of benzophenone derivatives have been investigated through various studies. For instance, research on the fluorination of aryl ketone hydrazones, which can include benzophenone structures, provided insights into the reactivity and potential applications of these compounds in different fields (Patrick & Flory, 1984).

Properties

IUPAC Name

(3,5-difluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSGHYFBCJNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642999
Record name (3,5-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-39-8
Record name (3,5-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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